molecular formula C16H19Cl2NO4 B2907350 Boc-(+/-)-trans-4-(2,3-dichloro-phenyl)-pyrrolidine-3-carboxylic acid CAS No. 1956307-65-5

Boc-(+/-)-trans-4-(2,3-dichloro-phenyl)-pyrrolidine-3-carboxylic acid

Cat. No.: B2907350
CAS No.: 1956307-65-5
M. Wt: 360.23
InChI Key: BVIIDPWCFZQTOG-WDEREUQCSA-N
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Description

Boc-(+/-)-trans-4-(2,3-dichloro-phenyl)-pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a 2,3-dichlorophenyl group and a carboxylic acid group. The “Boc” prefix refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(+/-)-trans-4-(2,3-dichloro-phenyl)-pyrrolidine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-(+/-)-trans-4-(2,3-dichloro-phenyl)-pyrrolidine-3-carboxylic acid is unique due to its combination of the Boc-protected amine, the 2,3-dichlorophenyl group, and the pyrrolidine ring. This unique structure allows it to serve as a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Properties

IUPAC Name

(3S,4R)-4-(2,3-dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2NO4/c1-16(2,3)23-15(22)19-7-10(11(8-19)14(20)21)9-5-4-6-12(17)13(9)18/h4-6,10-11H,7-8H2,1-3H3,(H,20,21)/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIIDPWCFZQTOG-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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